An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride
An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents key quantitative data, and outlines its role as a versatile building block in medicinal chemistry.
Overview and Physicochemical Properties
Methyl 4-nitro-L-phenylalaninate hydrochloride, with the CAS number 17193-40-7, is the methyl ester hydrochloride salt of 4-nitro-L-phenylalanine. The introduction of a nitro group onto the phenyl ring and the protection of the carboxylic acid as a methyl ester make it a valuable precursor for further chemical modifications, particularly in peptide synthesis and the creation of compound libraries for drug discovery. Its hydrochloride salt form enhances stability and improves handling characteristics.
Table 1: Physicochemical Properties of Methyl 4-nitro-L-phenylalaninate hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [1][2] |
| Molecular Weight | 260.67 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 210-214 °C | |
| Purity | ≥97% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Synthesis Methodology
The most common and efficient method for the synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride is the Fischer esterification of 4-nitro-L-phenylalanine using methanol as both the solvent and reactant, with thionyl chloride serving as the catalyst for in situ generation of hydrochloric acid.
Experimental Protocol
This protocol is based on established laboratory procedures for Fischer esterification of amino acids.
Materials:
-
4-nitro-L-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or a mixture of methanol/ethyl acetate for recrystallization
Procedure:
-
Reaction Setup: A suspension of 4-nitro-L-phenylalanine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled suspension. This step is exothermic and generates HCl gas, which protonates the amino group and catalyzes the esterification.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the excess methanol and thionyl chloride are removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization. This is often achieved by dissolving the crude solid in a minimal amount of hot methanol and then adding a less polar solvent like ethyl acetate or diethyl ether to induce precipitation of the pure hydrochloride salt.
-
Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield the final product.
Table 2: Summary of a Representative Synthesis
| Parameter | Value |
| Starting Material | (S)-2-amino-3-(4-nitrophenyl)propionic acid (0.995 g, 4.73 mmol) |
| Reagent | Thionyl chloride (1.03 mL, 14.2 mmol) |
| Solvent | Methanol (10 mL) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | Overnight |
| Purification Method | Recrystallization from methanol/ethyl acetate |
| Product Yield | 1.012 g (95%) |
Characterization Data
The synthesized Methyl 4-nitro-L-phenylalaninate hydrochloride is typically characterized by various analytical techniques to confirm its identity and purity.
Table 3: Analytical and Spectroscopic Data
| Technique | Data |
| Purity (HPLC) | >98.0% |
| Specific Rotation [α]²⁰/D | +7.0 to +10.0 deg (c=1, H₂O) |
| ¹H NMR | While specific experimental data for the hydrochloride salt is not readily available in public databases, the expected proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons (two doublets in the range of δ 7.5-8.3 ppm), the α-proton (a triplet or multiplet around δ 4.5 ppm), the β-protons (a multiplet around δ 3.3 ppm), and the methyl ester protons (a singlet around δ 3.7 ppm). The amine protons would likely appear as a broad singlet at a lower field. |
| FTIR (KBr) | The infrared spectrum is expected to exhibit characteristic absorption bands for the following functional groups: N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C=O stretching of the ester (around 1740 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). |
Note: The provided NMR and FTIR data are based on typical chemical shifts and absorption frequencies for the respective functional groups and may vary depending on the solvent and experimental conditions.
Visualizing the Synthesis and Application
Synthesis Workflow
The synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride can be visualized as a straightforward chemical transformation.
Caption: A workflow diagram illustrating the key steps in the synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride.
Role as a Building Block in Peptide Synthesis
Methyl 4-nitro-L-phenylalaninate hydrochloride is a valuable building block for introducing a 4-nitrophenylalanine residue into a peptide chain. The nitro group can be subsequently reduced to an amine, allowing for further functionalization.
Caption: A diagram showing the logical progression of using Methyl 4-nitro-L-phenylalaninate hydrochloride in peptide synthesis and subsequent modifications.
